

# 6-Amino-3,4-benzocoumarin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 6-Amino-3,4-benzocoumarin

Cat. No.: B1330687

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## Abstract

This technical guide provides a comprehensive overview of **6-Amino-3,4-benzocoumarin**, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. This document consolidates key chemical data, proposes a synthetic pathway, and presents potential biological activities and relevant experimental protocols based on the broader class of aminocoumarins. The guide is intended to serve as a foundational resource for scientists investigating the therapeutic potential and biochemical applications of this and related molecules.

## Core Compound Data

**6-Amino-3,4-benzocoumarin** is a derivative of the benzocoumarin scaffold, which is recognized for its diverse pharmacological properties. The core data for this compound is summarized below.

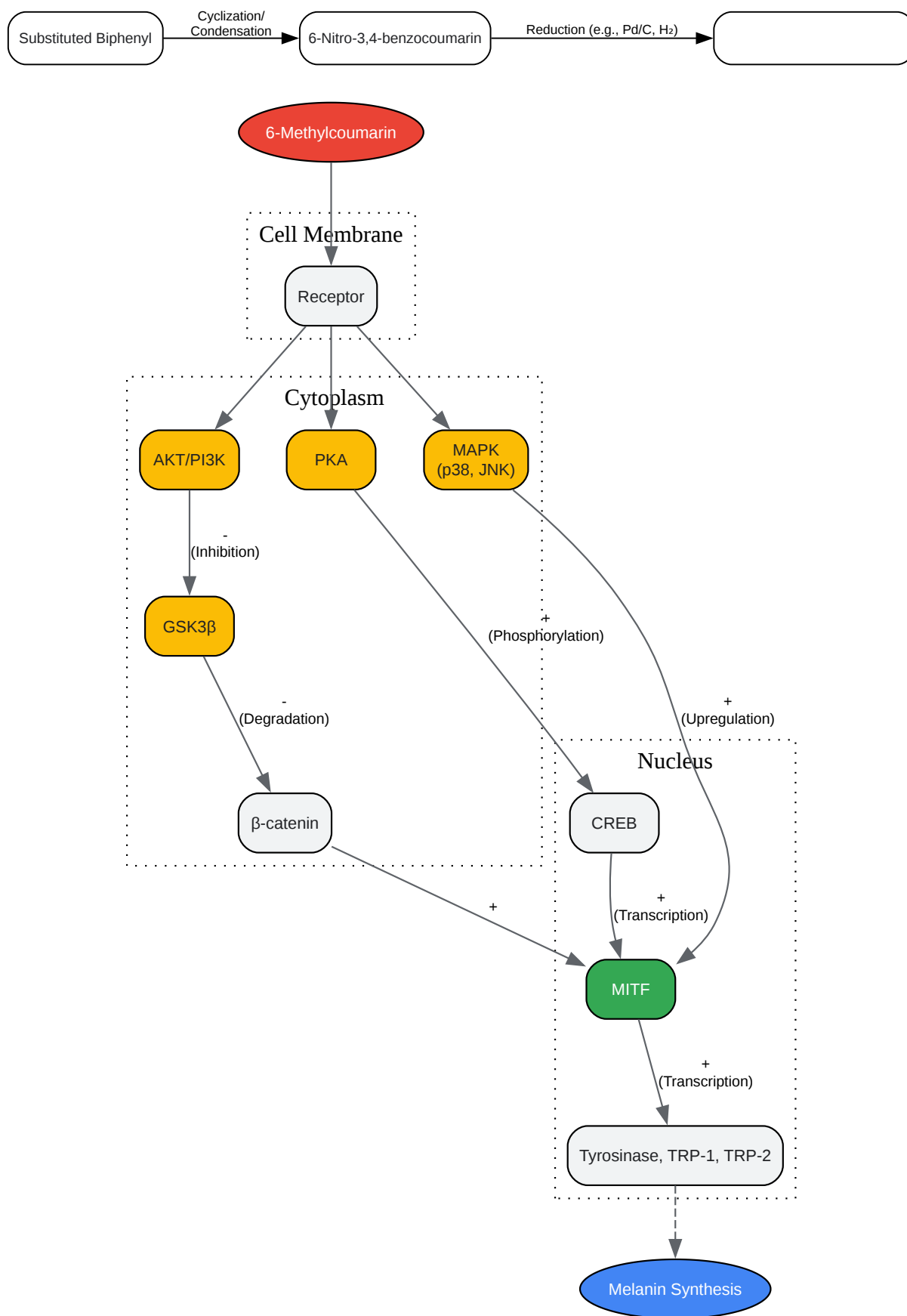
Property	Value	Reference(s)
CAS Number	83527-99-5	[1][2][3][4]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	211.22 g/mol	[1][2][3][5]
Synonyms	2-Amino-6H-dibenzo[b,d]pyran-6-one	[1][3]
Appearance	Solid (predicted)	
Melting Point	190-191 °C	[1][3]
InChI Key	DGSQFJGGUZPEHU-UHFFFAOYSA-N	[1][3]
SMILES	<chem>Nc1ccc2OC(=O)c3ccccc3-c2c1</chem>	[1][3]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Amino-3,4-benzocoumarin** is not readily available in the cited literature, a plausible synthetic route can be conceptualized based on established methods for coumarin synthesis, such as the Pechmann condensation. This section outlines a generalized synthetic approach and provides an example of a related experimental protocol.

### Proposed Synthetic Pathway

A potential synthetic route to **6-Amino-3,4-benzocoumarin** could involve the reaction of a substituted phenol with a  $\beta$ -keto ester under acidic conditions. A logical starting point would be the corresponding nitro-substituted benzocoumarin, which could then be reduced to the desired amino derivative.



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## References

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